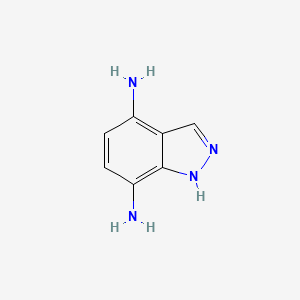

1H-indazole-4,7-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-4,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDUOIDFHRYULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596920 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918961-26-9 | |

| Record name | 1H-Indazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Indazole-4,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, including potent kinase inhibitors used in oncology.[1][2] The strategic placement of functional groups on this privileged heterocycle is critical for modulating pharmacological activity. Among these, the 1H-indazole-4,7-diamine motif represents a highly valuable synthetic intermediate, providing two key nucleophilic sites for further molecular elaboration in drug discovery programs. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. The central strategy involves the construction of a key dinitro intermediate, 4,7-dinitro-1H-indazole, followed by a robust reduction to afford the target diamine. Each step is detailed with procedural logic, field-proven insights, and a discussion of alternative methodologies to ensure adaptability across various laboratory settings.

The Strategic Importance of the Indazole Nucleus

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles. Their unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made them a favored scaffold in drug design.[1] The indazole nucleus is present in a range of pharmaceuticals, from the antiemetic Granisetron to the targeted anti-cancer agents Axitinib and Pazopanib.[1] The 4- and 7-positions of the indazole ring are of particular interest for substitution, as they allow for vectoral expansion of the molecule into solvent-exposed regions of protein binding pockets, often leading to enhanced potency and selectivity. The diamino functionality at these positions provides versatile handles for building complex molecular architectures.

Retrosynthetic Analysis and Pathway Design

The most reliable and frequently employed strategy for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. This approach avoids the challenges associated with direct C-N bond formation on an electron-rich aromatic system and benefits from high-yielding, clean reduction methodologies. Our retrosynthetic strategy is therefore predicated on the synthesis and subsequent reduction of a key intermediate, 4,7-dinitro-1H-indazole.

The formation of the indazole ring itself can be efficiently achieved through the diazotization and intramolecular cyclization of an appropriately substituted o-toluidine derivative. This leads to the identification of 2-methyl-3,6-dinitroaniline as a logical and accessible starting material.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 4,7-Dinitro-1H-indazole

The cornerstone of this synthesis is the construction of the indazole ring from an o-toluidine precursor bearing the required nitro groups. The reaction proceeds via an in situ diazotization of the aniline, which then undergoes a spontaneous intramolecular cyclization to form the stable indazole heterocycle. This classic approach is well-documented for the synthesis of substituted indazoles.[3][4]

Causality Behind Experimental Choices:

-

Starting Material: 2-Methyl-3,6-dinitroaniline is selected because the relative positions of the amino group and the methyl group (ortho) are perfect for indazole ring formation. The nitro groups are already in the correct positions to become the 4- and 7-substituents of the final indazole product.

-

Reagent: Sodium nitrite (NaNO₂) in an acidic medium is the classic reagent for generating the nitrosating agent, nitrous acid (HONO), in situ.

-

Solvent/Acid: Glacial acetic acid serves as both the solvent and the acidic catalyst. It provides the necessary protons for the formation of HONO and maintains a medium in which the starting material is soluble and the diazotization can proceed efficiently. Using a protic acid is essential for the reaction mechanism.

-

Temperature Control: The initial phase of the reaction is conducted at low temperatures (0–5 °C) to control the stability of the diazonium salt intermediate, preventing premature decomposition and unwanted side reactions.

Caption: Workflow for the synthesis of 4,7-dinitro-1H-indazole.

Experimental Protocol: Synthesis of 4,7-Dinitro-1H-indazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with an overhead mechanical stirrer and a thermometer, suspend 2-methyl-3,6-dinitroaniline (1.0 eq) in glacial acetic acid. Cool the mixture to 0–5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the vigorously stirred suspension of the aniline over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Cyclization: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes. Subsequently, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir overnight.

-

Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the resulting solid in vacuo to yield 4,7-dinitro-1H-indazole. The product can be further purified by recrystallization if necessary.

Reduction to this compound

The reduction of the two nitro groups on the indazole ring is the final and critical step. This transformation can be achieved through several reliable methods, with catalytic hydrogenation being the preferred route due to its efficiency and the cleanliness of the final product.

Method 1: Catalytic Hydrogenation (Recommended)

This method involves the use of a heterogeneous catalyst, typically palladium on a solid support, to facilitate the reaction between hydrogen gas and the dinitro compound.[5][6] It is widely used for its high yields and simple workup, as the catalyst is easily removed by filtration.

-

Causality & Expertise: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[7] The reaction is driven by the transfer of hydrogen atoms from the catalyst surface to the substrate.[8] Solvents like ethanol or methanol are ideal as they readily dissolve the substrate and do not interfere with the catalysis. The use of a hydrogen balloon is a safe and common practice in a standard laboratory setting for reactions that do not require high pressure.

Caption: Catalytic hydrogenation of the dinitro intermediate.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a flask containing a solution of 4,7-dinitro-1H-indazole (1.0 eq) in ethanol, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).

-

Hydrogenation: Seal the flask and purge the system with nitrogen gas, followed by purging with hydrogen gas. Inflate a balloon with hydrogen gas and connect it to the flask to maintain a positive pressure of hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup and Isolation: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Method 2: Metal-Mediated Reduction (Alternative)

An alternative to catalytic hydrogenation is the use of a metal in an acidic or neutral medium, such as Tin(II) chloride (SnCl₂).[9] This method is robust and does not require specialized hydrogenation equipment, making it highly accessible.

-

Causality & Expertise: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups. The reaction proceeds through a series of single electron transfers from the Sn(II) species to the nitro group, with protons from the solvent (e.g., ethanol) or added acid completing the reduction. The workup requires careful neutralization to remove tin salts, which can sometimes complicate purification.

Comparison of Reduction Methodologies

| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal-Mediated Reduction (SnCl₂) |

| Reagents | H₂ gas, 10% Pd/C | SnCl₂·2H₂O |

| Conditions | Room Temperature, 1 atm H₂ | Reflux in Ethanol/Ethyl Acetate |

| Typical Yields | High (>90%) | Good to High (75-95%) |

| Workup | Simple filtration of catalyst | Requires neutralization and removal of metal salts |

| Advantages | Very clean, high yield, simple product isolation | No specialized pressure equipment needed |

| Disadvantages | Requires handling of H₂ gas and flammable catalyst | Workup can be complex; potential for metal contamination |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process. The initial and key step is the construction of the 4,7-dinitro-1H-indazole intermediate via the diazotization and cyclization of 2-methyl-3,6-dinitroaniline. This is followed by a clean and high-yielding reduction of the dinitro compound. While several reduction methods are viable, catalytic hydrogenation with Palladium on Carbon is recommended for its operational simplicity and the high purity of the resulting product. This synthetic pathway provides a robust and scalable route for accessing this valuable building block for application in pharmaceutical research and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Data of 1H-indazole-4,7-diamine

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1H-indazole-4,7-diamine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes information from established principles of spectroscopy and data from analogous indazole derivatives to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound. Methodologies for spectral acquisition and data interpretation are also discussed to facilitate the structural elucidation and characterization of this and related compounds.

Introduction: The Structural Significance of this compound

Indazole and its derivatives are a prominent class of heterocyclic compounds that are isosteric to purines and indoles, making them privileged scaffolds in drug discovery.[1] The introduction of amino groups at the 4 and 7 positions of the 1H-indazole core, as in this compound, is expected to significantly influence its electronic properties, hydrogen bonding capabilities, and ultimately its biological activity and material characteristics. Accurate structural confirmation through a suite of spectroscopic techniques is paramount for any application. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule.

Caption: Interplay of spectroscopic techniques for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H protons of the indazole ring, and the amino group protons. The chemical shifts are influenced by the electron-donating nature of the amino groups and the aromaticity of the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 11.0 - 13.0 | br s | - |

| H-3 | 7.8 - 8.2 | s | - |

| H-5 | 6.5 - 6.8 | d | 8.0 - 9.0 |

| H-6 | 6.8 - 7.1 | d | 8.0 - 9.0 |

| 4-NH₂ | 4.5 - 5.5 | br s | - |

| 7-NH₂ | 5.0 - 6.0 | br s | - |

Note: These are predicted values based on general data for amino-substituted indazoles. Actual values may vary.

The broad singlets for the N-H and NH₂ protons are due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The protons at positions 5 and 6 are expected to form an AX or AB spin system, appearing as doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring will be significantly affected by the electron-donating amino substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 130 - 135 |

| C-3a | 115 - 120 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 115 - 120 |

| C-7 | 135 - 140 |

| C-7a | 145 - 150 |

Note: These are predicted values based on general data for substituted indazoles.[2] Actual values may vary.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to slow down the exchange of N-H protons, often allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (C₇H₈N₄), the expected monoisotopic mass is 148.0749 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 149.0827 |

| [M+Na]⁺ | 171.0646 |

| [M-NH₂]⁺ | 132.0718 |

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses. A common fragmentation pathway for amino-substituted aromatic compounds involves the loss of an amino radical (-•NH₂).[4]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the indazole ring and the amino groups, as well as C-H and C=C stretching of the aromatic system.

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indazole) | 3100 - 3300 | Medium, Broad |

| N-H Stretch (amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| N-H Bend (amino) | 1600 - 1650 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

The presence of a broad N-H stretching band for the indazole ring is typical.[5] The amino groups should give rise to two distinct N-H stretching bands (symmetric and asymmetric).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system.

Expected UV-Vis Absorption

The extended conjugation of the indazole ring system, coupled with the auxochromic amino groups, is expected to result in strong UV absorption. The presence of amino groups generally causes a bathochromic (red) shift in the absorption maxima compared to the parent indazole.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λ_max (nm) |

| Ethanol | 280 - 320 |

| Acetonitrile | 275 - 315 |

Note: The exact λ_max and molar absorptivity will be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its development in various scientific fields. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data. While the presented data is based on established principles and analogous compounds, it serves as a robust starting point for researchers working with this molecule. Experimental verification of these predictions will be a critical step in the advancement of research involving this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1H-indazole-4,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and conformational landscape of 1H-indazole-4,7-diamine, a heterocyclic amine of significant interest in medicinal chemistry. As a derivative of indazole, a privileged scaffold in drug discovery, understanding the nuanced structural features of this molecule is paramount for designing novel therapeutics with enhanced efficacy and specificity.[1][2][3] This document moves beyond a cursory overview to deliver actionable insights grounded in theoretical calculations and established analytical principles.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in the development of a wide array of therapeutic agents.[1][2][4][5] Its versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, stem from its ability to engage in various non-covalent interactions with biological targets.[1][6] The specific substitution pattern of this compound, with two amino groups flanking the fused ring system, presents a unique electronic and steric profile that warrants a dedicated structural investigation. The insights from such an analysis can directly inform structure-activity relationship (SAR) studies and guide the rational design of next-generation drug candidates.[6]

Molecular Structure: A Quantitative Perspective

The foundational step in understanding any molecule's function is to delineate its precise three-dimensional structure. In the absence of extensive empirical data for this compound, we turn to high-level computational chemistry to elucidate its geometric parameters.

Core Indazole Ring System

The indazole core of this compound is an aromatic bicyclic system. The fusion of the electron-rich pyrazole ring with the benzene ring results in a unique distribution of electron density across the molecule.[7] The 1H-tautomer is generally the most stable form of indazole.[1][7]

Substituent Effects of the Diamino Groups

The placement of amino groups at the 4 and 7 positions significantly influences the electronic and conformational properties of the indazole core. These electron-donating groups modulate the aromaticity of the benzene ring and introduce possibilities for hydrogen bonding, which can be critical for molecular recognition at a biological target.

Below is a table summarizing the predicted bond lengths and angles for the optimized geometry of this compound, calculated using density functional theory (DFT) at the B3LYP/6-31G* level.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (degrees) | ||

| N1-N2 | 1.36 | N1-N2-C3 | 111.5 |

| N2-C3 | 1.33 | N2-C3-C3a | 107.0 |

| C3-C3a | 1.41 | C3-C3a-C4 | 133.1 |

| C3a-C4 | 1.40 | C3a-C4-C5 | 119.8 |

| C4-C5 | 1.42 | C4-C5-C6 | 119.3 |

| C5-C6 | 1.38 | C5-C6-C7 | 121.3 |

| C6-C7 | 1.42 | C6-C7-C7a | 117.9 |

| C7-C7a | 1.40 | C7-C7a-N1 | 130.5 |

| C7a-N1 | 1.38 | C4-C3a-C7a | 119.9 |

| C3a-C7a | 1.41 | C7a-N1-N2 | 108.1 |

| C4-N8 | 1.39 | C3a-C4-N8 | 118.7 |

| C7-N9 | 1.39 | C5-C4-N8 | 121.5 |

| C6-C7-N9 | 120.9 | ||

| C7a-C7-N9 | 121.2 |

Note: Atom numbering follows standard IUPAC convention for the indazole ring.

Conformational Analysis: Unveiling the Dynamic Landscape

While the core indazole ring is largely planar, the rotational freedom of the exocyclic amino groups gives rise to different conformational possibilities. Understanding the energetic favorability of these conformers is crucial, as the bioactive conformation may not be the lowest energy state in isolation.

Rotation of the Amino Groups

The primary conformational flexibility in this compound arises from the rotation around the C4-N8 and C7-N9 bonds. The orientation of the lone pair of electrons on the nitrogen atoms relative to the aromatic ring system can influence intramolecular interactions and the molecule's overall dipole moment.

A potential energy surface scan for the rotation of the C4-amino and C7-amino groups reveals the energy barriers between different staggered and eclipsed conformations. This analysis helps to identify the most stable conformers and the likelihood of their existence at physiological temperatures.

The following diagram illustrates the key rotational degrees of freedom:

Caption: Rotational degrees of freedom in this compound.

Experimental Characterization: A Validating Framework

While computational methods provide a powerful predictive tool, experimental validation is the gold standard for structural elucidation. The following protocols outline key techniques for characterizing the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the connectivity and providing insights into the conformational dynamics of molecules in solution.

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is free of particulate matter.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument according to standard procedures.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Integrate the signals to determine the relative number of protons.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for detailed analysis):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, providing valuable information on the preferred conformation of the amino groups.

-

The following workflow diagram illustrates the NMR characterization process:

Caption: Workflow for NMR-based structural and conformational analysis.

X-ray Crystallography

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the definitive technique.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is collected over a range of angles to ensure completeness.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. By integrating computational modeling with established experimental protocols, researchers can gain a deep understanding of this important molecule. These insights are critical for the rational design of novel indazole-based therapeutics and for advancing the field of medicinal chemistry. The methodologies and data presented herein serve as a robust foundation for further investigation and application in drug discovery and development.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 7. caribjscitech.com [caribjscitech.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, its synthetic derivatives exhibit an extraordinary breadth of biological activities, leading to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates.[2][3][4] This versatility stems from its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding interactions and to serve as a bioisostere for other common motifs like indoles and phenols, often improving metabolic stability.[5][6][7] This guide provides a comprehensive exploration of the biological significance of the indazole core, delving into its structural foundations, diverse pharmacological applications, and key mechanisms of action. We will examine its paramount role in oncology, particularly as a hinge-binding motif in kinase inhibitors, and explore its applications in inflammatory conditions, central nervous system disorders, and infectious diseases.[8][9] Through detailed case studies, experimental protocols, and pathway diagrams, this document serves as a technical resource for professionals seeking to leverage the power of the indazole scaffold in contemporary drug discovery.

The Indazole Core: Physicochemical and Structural Foundations

Introduction to the Indazole Heterocycle

Indazole, also known as benzpyrazole, is a nitrogen-containing heterocyclic compound featuring a bicyclic structure where a pyrazole ring is fused to a benzene ring.[2][3] This fusion results in a stable, aromatic system with 10 π-electrons, adhering to Hückel's rule.[5] The indazole nucleus exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological contexts.[2][5][10] This stability and the specific arrangement of its nitrogen atoms are fundamental to its function in medicinal chemistry.

Caption: The two primary tautomeric forms of the indazole scaffold.

Key Physicochemical Properties

The biological versatility of the indazole scaffold is directly linked to its physicochemical characteristics. The unique arrangement of its two nitrogen atoms allows it to act as both a hydrogen bond donor (at the N1 position in the 1H-tautomer) and a hydrogen bond acceptor (at the N2 position).[11] This dual capacity is critical for forming specific, high-affinity interactions with biological targets such as enzyme active sites and receptor binding pockets. The planar, aromatic nature of the ring system facilitates favorable π-π stacking and hydrophobic interactions, further strengthening target engagement.[12]

The Indazole as a Bioisostere

One of the most powerful applications of the indazole scaffold in drug design is its role as a bioisostere for the indole and phenol moieties.[5][6]

-

vs. Indole: Indazole is a direct isostere of indole, where a carbon atom at position 2 is replaced by nitrogen. This substitution maintains the overall size and shape but alters the electronic properties and hydrogen bonding potential, allowing chemists to fine-tune receptor interactions.[13]

-

vs. Phenol: Replacing a phenol group with an indazole is a highly effective strategy to improve metabolic stability.[6][7] Phenols are susceptible to phase II metabolism, specifically glucuronidation, which can lead to rapid clearance and reduced bioavailability.[7][14] The indazole ring is not a substrate for this metabolic pathway, thereby enhancing the pharmacokinetic profile of the drug candidate while preserving the crucial hydrogen bonding interactions necessary for biological activity.[7]

The Pharmacological Versatility of Indazole Derivatives

Overview of Broad-Spectrum Biological Activities

Decades of research have revealed that synthetic compounds incorporating the indazole nucleus possess an exceptionally wide range of pharmacological activities.[3] These include anti-cancer, anti-inflammatory, anti-emetic, neuroprotective, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties, making it one of the most prolific scaffolds in medicinal chemistry.[2][4][5][15]

| Drug Name | Primary Target(s) | Approved Indication(s) | Reference(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [5][8] |

| Axitinib | VEGFR | Renal Cell Carcinoma | [5][8][16] |

| Niraparib | PARP-1/2 | Ovarian, Fallopian Tube, Peritoneal Cancer | [2][8] |

| Entrectinib | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | [17][18] |

| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting | [5][16][19] |

| Benzydamine | Anti-inflammatory | Pain and inflammation relief | [16][19] |

Anticancer Activity: The Kinase Inhibition Paradigm

The most significant impact of the indazole scaffold has been in oncology. A multitude of indazole-containing compounds function as potent inhibitors of protein kinases, which are critical enzymes often dysregulated in cancer.[1][8]

Mechanism of Action: The indazole core frequently serves as a "hinge-binding" motif.[8] The N1-H and N2 atoms can form a pair of canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the enzyme. This high-affinity anchoring provides a stable foundation for the rest of the inhibitor, allowing its other substituents to occupy adjacent hydrophobic pockets and confer target selectivity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Indazole Derivatives [bldpharm.com]

- 19. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of Indazole Derivatives for Researchers and Drug Development Professionals

Introduction

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.[1][2][3] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4] A critical, yet often complex, aspect of indazole chemistry is the phenomenon of tautomerism, which profoundly influences their synthesis, reactivity, and biological properties.[5] This guide provides a comprehensive exploration of the tautomeric forms of indazole derivatives, offering insights into their characterization, the factors governing their equilibrium, and the implications for drug discovery and development.

Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][6] The position of the single proton on one of the two nitrogen atoms of the pyrazole ring dictates the specific tautomer. The 1H-tautomer, with its benzenoid structure, is generally the more thermodynamically stable and predominant form.[7][8] In contrast, the 2H-tautomer possesses a quinonoid-like structure and is typically less stable.[7][9] The ability to understand, predict, and control this tautomeric equilibrium is paramount for the rational design of indazole-based therapeutics, as the different tautomers can exhibit distinct biological activities and physicochemical properties.[5]

The Tautomeric Equilibrium of Indazoles

The tautomerism in indazoles is a prototropic annular tautomerism, where a proton shifts between the two nitrogen atoms of the pyrazole ring.[7] This dynamic equilibrium between the 1H- and 2H-forms is fundamental to the chemical behavior of unsubstituted indazoles.

The 1H-indazole is characterized by the proton residing on the N1 nitrogen, resulting in a structure that retains the aromaticity of the fused benzene ring, often referred to as the "benzenoid" form.[7] This contributes to its greater thermodynamic stability.[8][10] Conversely, the 2H-indazole, with the proton on the N2 nitrogen, exhibits an "ortho-quinoid" characteristic, which is generally associated with higher energy.[8][9] The energy difference between the 1H and 2H tautomers of the parent indazole is approximately 2.3 kcal/mol, favoring the 1H form.[9][10]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be influenced by a variety of factors:

-

Substituent Effects: The electronic nature of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups generally favor the 1H-form. The position of the substituent is also critical in determining its influence on the equilibrium.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role.[11] Polar solvents can stabilize the more polar 2H-tautomer, thereby shifting the equilibrium towards it. Hydrogen bonding with the solvent can also influence the proton transfer process. However, for the parent indazole, the 1H tautomer remains dominant in most solvents.[10][12]

-

pH and pKa: The acidity or basicity of the medium affects the protonation state of the indazole ring. Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[13] The pKa for the equilibrium between the indazolium cation and indazole is approximately 1.04, while the pKa for the deprotonation to the indazolate anion is around 13.86.[13][14] Changes in pH can thus influence the tautomeric preference of the neutral species.

Experimental Characterization of Indazole Tautomers

A combination of spectroscopic techniques is employed to characterize and quantify the tautomeric forms of indazole derivatives.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for distinguishing between 1H- and 2H-indazole isomers in solution.[15][16] The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.

| Nucleus | 1H-Indazole (Typical δ in CDCl₃) | 2H-Indazole Derivative (Representative δ) | Key Differentiating Features |

| N-H | ~13.40 ppm (broad singlet) | - | The presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[17] |

| H-3 | ~8.10 ppm (singlet) | ~8.4 ppm (singlet) | The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift.[17] |

| C-3 | ~135 ppm | ~125 ppm | The C-3 carbon in 1H-indazoles is typically more deshielded than in 2H-isomers. |

| C-7a | ~140 ppm | ~148 ppm | The bridgehead carbon C-7a often shows a significant difference in chemical shift between the two tautomers. |

Experimental Protocol: ¹H NMR Analysis of Indazole Tautomers

-

Sample Preparation: Dissolve a known quantity of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer, paying close attention to the chemical shifts of the N-H and H-3 protons.

-

Integrate the signals corresponding to unique protons of each tautomer.

-

Calculate the tautomeric ratio by comparing the integral values of the respective signals.

-

-

Confirmation (Optional): Perform 2D NMR experiments, such as HSQC and HMBC, to unambiguously assign all proton and carbon signals and confirm the tautomeric structures.

UV-Vis Spectroscopy

The different electronic conjugation in the benzenoid 1H- and quinonoid 2H-tautomers results in distinct ultraviolet-visible (UV-Vis) absorption spectra.[12] This technique can be particularly useful for studying the effects of solvent and pH on the tautomeric equilibrium. The 2H-tautomer often absorbs light at longer wavelengths compared to the 1H-tautomer.[18]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Solution Preparation: Prepare dilute solutions of the indazole derivative in various solvents of differing polarity.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Interpretation: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of the solvent. These changes can be correlated with shifts in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, revealing the dominant tautomeric form in the solid state.[19][20][21] It allows for precise measurement of bond lengths and angles, which can confirm the benzenoid or quinonoid character of the indazole ring system. It is important to note that the tautomer observed in the crystal structure may not be the major tautomer in solution due to the influence of crystal packing forces.

Caption: Workflow for experimental characterization of indazole tautomers.

Computational Approaches to Studying Indazole Tautomerism

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying indazole tautomerism.[22][23][24] These methods can accurately predict the relative energies and stabilities of the different tautomers, providing insights that complement experimental findings.

Computational studies can:

-

Calculate the energy difference between the 1H- and 2H-tautomers in the gas phase and in different solvents (using solvation models).[23]

-

Model the transition state for the proton transfer between the two nitrogen atoms, providing information about the energy barrier of the tautomerization process.[24]

-

Predict how substituents will affect the tautomeric equilibrium, guiding synthetic efforts.

Implications of Tautomerism in Drug Discovery and Development

The tautomeric form of an indazole-based drug candidate can have profound consequences for its pharmacological profile.

-

Biological Activity: The two tautomers of an indazole derivative are distinct chemical entities and can exhibit different binding affinities for a biological target. This is because the shape, hydrogen bonding capabilities, and electrostatic potential of the molecule change with the tautomeric form.

-

Physicochemical Properties: Tautomerism can influence key properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Intellectual Property: The specific tautomeric form of a drug can be a key aspect of its patent protection.

A common strategy to avoid the complexities of tautomeric equilibria is to "lock" the desired tautomer by N-alkylation or N-arylation.[25] By replacing the mobile proton with a substituent, a single, stable isomer is obtained, leading to more consistent and predictable pharmacological behavior.

Caption: Impact of tautomerism on drug-receptor interactions.

Conclusion

The tautomerism of indazole derivatives is a multifaceted phenomenon with significant implications for their application in medicinal chemistry. The predominance of the 1H-tautomer is a general rule, but this can be modulated by substituents, solvent, and pH. A thorough understanding and characterization of the tautomeric behavior of any new indazole derivative are crucial for successful drug development. The combined application of advanced spectroscopic techniques and computational methods provides a powerful platform for elucidating tautomeric structures and predicting their behavior, ultimately enabling the design of safer and more effective indazole-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caribjscitech.com [caribjscitech.com]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indazole - Wikipedia [en.wikipedia.org]

- 14. Indazole | 271-44-3 [chemicalbook.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pnrjournal.com [pnrjournal.com]

Discovery and history of 1H-indazole-4,7-diamine

An In-depth Technical Guide to 1H-Indazole-4,7-diamine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial heterocyclic building block in modern medicinal chemistry. While not a compound of direct therapeutic use, its strategic placement of two reactive amino groups on the indazole scaffold renders it an exceptionally valuable intermediate for the synthesis of targeted molecular libraries. This document details the historical context of the indazole core, elucidates a logical and detailed synthetic pathway to this compound from common starting materials, and discusses its physicochemical properties. Furthermore, it explores the molecule's pivotal role as a scaffold in the development of novel therapeutics, particularly in the domain of kinase and bromodomain inhibitors. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile synthetic intermediate.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1] First described by the Nobel laureate Emil Fischer, the indazole scaffold is a prominent "privileged structure" in medicinal chemistry.[2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for a wide array of therapeutic agents.

Indazoles exist in three tautomeric forms, with the 1H- and 2H- forms being the most relevant. The 1H-indazole tautomer is generally the more thermodynamically stable and is the predominant form in most biological and chemical contexts.[2][3] This stability, combined with the electronic properties imparted by the two nitrogen atoms, makes the indazole ring an excellent bioisostere of the naturally occurring indole nucleus.[2]

While rare in nature, synthetic indazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-emetic properties.[1][4] Notable examples include:

-

Pazopanib: A multi-kinase inhibitor for treating renal cell carcinoma.[2]

-

Niraparib: A PARP1/PARP2 inhibitor used in cancer therapy.[4]

-

Granisetron: A 5-HT3 receptor antagonist used as an anti-emetic in chemotherapy.[2]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[4]

The clinical success of these molecules has fueled intense interest in developing novel and efficient synthetic routes to access diversely functionalized indazole cores.

Emergence of this compound as a Key Synthetic Intermediate

The "discovery" of this compound is not marked by a singular event but rather by its emergence as a logical and necessary tool in the synthetic chemist's arsenal. As drug discovery programs, particularly those targeting protein kinases, grew more sophisticated, so did the need for versatile molecular scaffolds that allow for systematic exploration of chemical space.

This compound fulfills this need perfectly. The diamine functionality at the C4 and C7 positions provides two distinct, nucleophilic handles for subsequent chemical modifications. This dual reactivity allows for the construction of extensive compound libraries through techniques like parallel synthesis. By systematically varying the substituents attached to these amino groups, medicinal chemists can fine-tune a molecule's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target. The development of synthetic routes to access this specific diamine was therefore a direct consequence of its strategic value in building molecules with therapeutic potential.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound is not commonly reported as a final product but can be achieved through a logical sequence starting from readily available materials. The most strategically sound approach involves the formation of a dinitro-indazole precursor, followed by a robust reduction step. This ensures the correct regiochemistry of the amino groups.

A plausible and efficient pathway begins with 2-methyl-3,6-dinitroaniline. The synthesis proceeds through two key transformations: diazotization followed by intramolecular cyclization to form the indazole ring, and subsequent catalytic reduction of the two nitro groups.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening Using 1H-Indazole-4,7-diamine

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the landscape of kinase inhibitor discovery, the concept of "privileged scaffolds" has emerged as a powerful strategy.[1] These are molecular frameworks that are known to bind to multiple biological targets with high affinity. The indazole core is a prominent example of such a privileged scaffold, forming the backbone of numerous clinically approved kinase inhibitors, including axitinib, pazopanib, and entrectinib.[2][3]

The strategic advantage of the indazole scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for binding within the highly conserved ATP-binding pocket of kinases.[4] Furthermore, the bicyclic nature of the indazole ring provides a rigid and synthetically tractable platform for the elaboration of substituents that can exploit less conserved regions of the kinase active site, thereby achieving both potency and selectivity.[5]

This application note focuses on 1H-indazole-4,7-diamine , a versatile starting fragment for the development of novel kinase inhibitors. Its diamine functionalization offers multiple vectors for chemical modification, making it an ideal entry point for fragment-based lead discovery (FBLD) and the generation of diverse chemical libraries. We will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in both biochemical and cell-based kinase inhibitor screening campaigns. The protocols and insights provided herein are designed to be adaptable to a wide range of kinase targets and assay formats.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a screening compound is fundamental to robust and reproducible assay performance.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | ChemBook[6] |

| Molecular Weight | 148.17 g/mol | ChemBook[6] |

| Appearance | White to pale yellow solid | ChemBK[7] |

| Melting Point | 119-121 °C | ChemBK[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and dimethylformamide (DMF). | ChemBK[7] |

| Stability | Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | Fisher Scientific[8] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture and light.

-

Solution Preparation: For screening assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation. It is recommended to not exceed a final DMSO concentration of 1% in the assay to minimize solvent-induced effects on kinase activity.

The Kinase Inhibition Screening Workflow: A Strategic Overview

The process of identifying and characterizing kinase inhibitors is a multi-step endeavor that typically begins with a high-throughput screen (HTS) of a compound library against a purified kinase enzyme (biochemical assay). Hits from the primary screen are then validated and further characterized for their potency (IC50 determination). Promising compounds are subsequently evaluated in a cellular context to assess their effects on kinase signaling pathways and cell viability (cell-based assays).

Caption: A generalized workflow for kinase inhibitor screening.

Protocol 1: Biochemical Kinase Assay - HTRF®-Based Screening

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and widely used technology for biochemical kinase assays, offering high sensitivity and a low false-positive rate.[10][11] The assay principle relies on the detection of the phosphorylated substrate via a specific antibody labeled with a fluorescent donor and an acceptor molecule.

Principle of HTRF® Kinase Assay:

Caption: Principle of a generic HTRF® kinase assay.

Materials:

-

Recombinant kinase of interest (e.g., EGFR, VEGFR2)

-

Biotinylated peptide substrate specific for the kinase

-

ATP

-

This compound stock solution (10 mM in 100% DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

HTRF® detection reagents:

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665 (SA-XL665)

-

-

HTRF® detection buffer

-

Low-volume 384-well white plates

-

HTRF®-compatible plate reader

Step-by-Step Protocol:

-

Compound Plating:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Dispense a small volume (e.g., 50 nL) of the diluted compound, positive control inhibitor, and DMSO (vehicle control) into the assay plate.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined.

-

Add the kinase/substrate mix to the compound-plated wells.

-

Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detection:

-

Prepare the HTRF® detection mix by diluting the Eu-cryptate antibody and SA-XL665 in HTRF® detection buffer.

-

Stop the kinase reaction by adding the detection mix to all wells. The EDTA in the detection buffer will chelate Mg²⁺, thus inhibiting kinase activity.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665).

-

Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

-

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.

-

Plot the percent inhibition versus the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based Assay - EGFR Phosphorylation

Cell-based assays are crucial for validating the activity of inhibitors in a more physiologically relevant context. This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of Epidermal Growth Factor Receptor (EGFR) in a human cancer cell line.

Underlying Signaling Pathway: EGFR

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its dysregulation is a common driver of cancer.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Materials:

-

A431 human epidermoid carcinoma cells (overexpress EGFR)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human EGF

-

This compound stock solution (10 mM in 100% DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate

Step-by-Step Protocol:

-

Cell Culture and Serum Starvation:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells by incubating in serum-free medium for 16-24 hours. This reduces basal EGFR activity.

-

-

Compound Treatment:

-

Prepare dilutions of this compound in serum-free medium.

-

Pre-treat the serum-starved cells with the compound dilutions or vehicle control (DMSO) for 1-2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells with a final concentration of 50-100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should be included.

-

-

Cell Lysis:

-

Immediately place the plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein amounts and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-phospho-EGFR primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-EGFR antibody to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-EGFR to total-EGFR for each treatment condition.

-

Determine the concentration-dependent inhibition of EGFR phosphorylation by this compound.

-

Data Interpretation and Next Steps

A successful screening campaign will identify derivatives of this compound with potent and selective inhibitory activity. The table below provides an example of how data from biochemical and cell-based assays can be presented.

| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular p-EGFR IC50 (nM) | Cell Proliferation GI50 (µM) |

| This compound | EGFR | >10,000 | >10,000 | >50 |

| Derivative A | EGFR | 50 | 250 | 1.2 |

| Derivative B | EGFR | 15 | 80 | 0.5 |

| Gefitinib (Control) | EGFR | 5 | 20 | 0.1 |

Interpretation:

-

The parent fragment, this compound, is expected to have weak or no activity.

-

Successful optimization, as exemplified by "Derivative A" and "Derivative B," should lead to a significant increase in potency in both biochemical and cellular assays.

-

A good correlation between biochemical and cellular target inhibition suggests good cell permeability and engagement with the target in its native environment.

-

The anti-proliferative activity (GI50) confirms that target inhibition translates into a functional cellular outcome.

Next Steps:

-

Selectivity Profiling: Screen promising compounds against a broad panel of kinases to assess their selectivity profile. High selectivity is crucial for minimizing off-target effects and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand the relationship between chemical structure and biological activity, guiding further optimization.

-

In Vivo Efficacy Studies: Evaluate the most promising lead compounds in animal models of cancer to assess their pharmacokinetic properties, in vivo target engagement, and anti-tumor efficacy.

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged indazole core provides a solid foundation for ATP-competitive binding, while its diamine functionality offers rich opportunities for synthetic elaboration to achieve high potency and selectivity. By employing a systematic screening cascade, encompassing both robust biochemical and physiologically relevant cell-based assays, researchers can effectively leverage this versatile fragment to develop the next generation of targeted kinase inhibitor therapeutics. The detailed protocols and strategic guidance provided in this application note serve as a comprehensive resource for initiating and advancing such drug discovery programs.

References

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

Application Note: Regioselective N-Alkylation of 1H-Indazole-4,7-diamine for Drug Discovery

Authored by: A Senior Application Scientist

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutic agents due to its ability to mimic the indole ring and participate in crucial biological interactions.[1][2][3] N-alkylation of the indazole ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. However, the ambidentate nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), often leads to the formation of regioisomeric mixtures, posing significant challenges for synthesis and purification.[1][2][3][4] This application note provides a detailed protocol and scientific rationale for the regioselective N-alkylation of a particularly important building block, 1H-indazole-4,7-diamine, which is a key intermediate in the synthesis of various kinase inhibitors and other drug candidates. The presence of the two amino groups on the benzene ring introduces additional electronic factors and potential for side reactions that must be carefully considered to achieve the desired regioselectivity.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of indazoles can proceed at either the N1 or N2 position, and the outcome is governed by a delicate interplay of steric and electronic effects, as well as the reaction conditions.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] This intrinsic stability can be exploited to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration. Conversely, kinetic control can sometimes favor the formation of the N2-alkylated product.

For this compound, the two electron-donating amino groups at the C4 and C7 positions increase the electron density of the heterocyclic ring, potentially influencing the nucleophilicity of both N1 and N2. Furthermore, the amino groups themselves are nucleophilic and could compete with the indazole nitrogens for the alkylating agent, leading to undesired side products. Therefore, careful selection of the base, solvent, and alkylating agent is paramount to achieve high regioselectivity and yield.

Factors Influencing Regioselectivity

Several key factors dictate the regiochemical outcome of the N-alkylation of indazoles:

-

Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][4] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can coordinate with other functional groups in the substrate, sterically hindering the N2 position.[4][5] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.

-

Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N2 position with high selectivity.[1][2][3][4] This is attributed to steric hindrance at the N1 position. For this compound, the C7-amino group is not strongly electron-withdrawing, but its steric bulk could influence the N1/N2 ratio.

-

Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity. Primary alkyl halides are commonly used.[1][2] More reactive alkylating agents might lead to lower selectivity.

Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted below. This process involves careful deprotonation of the indazole followed by the introduction of the alkylating agent and subsequent workup and purification.

Caption: General experimental workflow for the N-alkylation of this compound.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the more thermodynamically stable N1-alkylated product. The use of sodium hydride in THF is a well-established method for achieving high N1-selectivity for a variety of substituted indazoles.[1][2][4]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

-

Dissolution: Add anhydrous THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Rationale for Experimental Choices:

-

NaH in THF: This combination is known to favor N1-alkylation by forming a sodium salt of the indazole, where the sodium cation may coordinate in a way that sterically shields the N2 position.[4][5]

-

Inert Atmosphere: Essential to prevent quenching of the highly reactive sodium hydride and the indazole anion by atmospheric moisture.

-

Controlled Addition at 0 °C: The deprotonation with NaH is exothermic. Slow addition at low temperature controls the reaction rate and improves safety.

Protocol 2: Conditions Potentially Favoring N2-Alkylation (Kinetic Control Considerations)

Achieving high selectivity for the N2 position can be more challenging. However, certain conditions can favor the kinetic N2-product. While not guaranteed for this specific substrate, the following protocol outlines a starting point for exploration. The presence of a substituent at the C7 position can sterically hinder the N1-position and direct alkylation towards N2.[1][2][3]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-